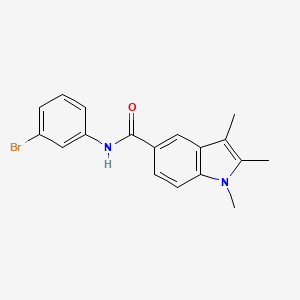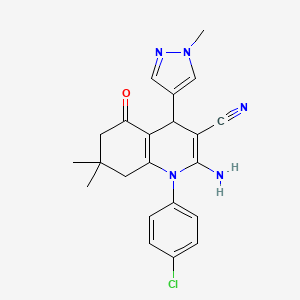![molecular formula C15H10F3N3O2S B4339270 4-METHYL-2-[(4-NITROBENZYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B4339270.png)
4-METHYL-2-[(4-NITROBENZYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Overview
Description
4-METHYL-2-[(4-NITROBENZYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a trifluoromethyl group, a nitrobenzylthio group, and a methyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-[(4-NITROBENZYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Thioether Formation: The reaction of the nitrobenzyl compound with a thiol to form the thioether linkage.
Nicotinonitrile Core Formation: The construction of the nicotinonitrile core through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-2-[(4-NITROBENZYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of nitrobenzyl alcohols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted nicotinonitriles.
Scientific Research Applications
4-METHYL-2-[(4-NITROBENZYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-METHYL-2-[(4-NITROBENZYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thioether linkage can participate in redox reactions, further contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazole
- 6-[(4-nitrobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione
Uniqueness
4-METHYL-2-[(4-NITROBENZYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions. Additionally, the combination of the nitrobenzylthio and nicotinonitrile moieties provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
4-methyl-2-[(4-nitrophenyl)methylsulfanyl]-6-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2S/c1-9-6-13(15(16,17)18)20-14(12(9)7-19)24-8-10-2-4-11(5-3-10)21(22)23/h2-6H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIWOQBBOVGVAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3-TRIMETHYL-N~5~-[1-(4-METHYLPHENYL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE](/img/structure/B4339192.png)
![N-[4-(diethylamino)phenyl]-1,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B4339200.png)


![2-(2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazino)-N-(2,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B4339227.png)
![1-(2-furyl)-2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethanone](/img/structure/B4339230.png)
![3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE](/img/structure/B4339232.png)
![N-(2-ADAMANTYL)-3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE](/img/structure/B4339239.png)
![N~2~-(2-ADAMANTYL)-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B4339251.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-3-pyridinyl-2-furamide](/img/structure/B4339254.png)
![3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B4339255.png)



